



## VGD071: No Evidence for Application in SARS-CoV-2 Research

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | VGD071    |           |
| Cat. No.:            | B15492802 | Get Quote |

Initial investigations into the application of the compound **VGD071** in SARS-CoV-2 research have found no publicly available scientific literature, clinical trial data, or other documentation to support this use. All available evidence points to **VGD071**'s investigation as a potential therapeutic agent in the field of oncology, specifically breast cancer.

There are currently no published studies, pre-prints, or registered clinical trials that evaluate the efficacy or mechanism of action of **VGD071** against the SARS-CoV-2 virus. Therefore, the creation of detailed application notes, experimental protocols, and data tables for its use in COVID-19 research is not possible at this time.

# VGD071's Documented Application in Cancer Research

**VGD071** is identified as a sortilin-targeting compound and a neurotensin receptor inhibitor.[1][2] Research has explored its role in oncology. A study by Berger K, et al., published in the Journal of Medicinal Chemistry in 2021, describes the use of sortilin-targeting cyclotriazadisulfonamide (CADA) compounds, including **VGD071**, in reducing the propagation of breast cancer stem cells induced by progranulin.[1] This compound is being investigated for its potential in mouse models of breast cancer.[1][2]

It is possible that "**VGD071**" is an internal development code, and any research into its antiviral properties has not yet been made public. It is also conceivable that the query is based on a misunderstanding or a typographical error.



Researchers, scientists, and drug development professionals interested in antiviral agents for SARS-CoV-2 are encouraged to consult the extensive body of literature on established and novel therapeutic candidates.[3][4][5][6][7]

Should new information or publications emerge detailing the use of **VGD071** in SARS-CoV-2 research, this document will be updated accordingly. We recommend verifying the compound's designation and consulting primary literature for the most accurate and up-to-date information.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. VGD071 | CymitQuimica [cymitquimica.com]
- 3. Two effective new antiviral drugs for SARS-CoV-2 | [pasteur.fr]
- 4. Molnupiravir—A Novel Oral Anti-SARS-CoV-2 Agent PMC [pmc.ncbi.nlm.nih.gov]
- 5. SARS-CoV-2: An Update on Potential Antivirals in Light of SARS-CoV Antiviral Drug Discoveries [mdpi.com]
- 6. Novel Antiviral Agents: Synthesis, Molecular Modelling Studies and Biological Investigation PMC [pmc.ncbi.nlm.nih.gov]
- 7. New emerging SARS-CoV-2 variants and antiviral agents PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [VGD071: No Evidence for Application in SARS-CoV-2 Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15492802#vgd071-application-in-sars-cov-2-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com